4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

Description

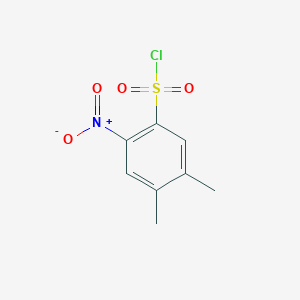

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (CAS: 519004-34-3) is a sulfonyl chloride derivative characterized by a nitro group (-NO₂) at the 2-position and methyl groups (-CH₃) at the 4- and 5-positions of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate functional groups.

Properties

IUPAC Name |

4,5-dimethyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGRHPNUVQGZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838840-90-7 | |

| Record name | 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation-Chlorination of Pre-Nitrated Aromatic Substrates

Reaction Mechanism and Precursor Selection

Direct sulfonation of 4,5-dimethyl-2-nitrobenzene using chlorosulfonic acid (ClSO$$_3$$H) represents a straightforward route. The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. This method mirrors the synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride described in patent CN107805212B, where p-nitrotoluene undergoes sulfonation at the para position.

Experimental Protocol and Optimization

In a typical procedure, 4,5-dimethyl-2-nitrobenzene (1.0 mol) is dissolved in chlorobenzene (500 mL) and treated with chlorosulfonic acid (1.2–1.5 mol) at 100–150°C for 4–6 hours. The exothermic reaction requires controlled addition to prevent overheating. Post-reaction, the mixture is quenched with ice water, and the organic layer is separated, washed with sodium bicarbonate, and concentrated under reduced pressure. Yield optimization studies indicate that a 1:1.3 molar ratio of substrate to ClSO$$_3$$H maximizes sulfonyl chloride formation (∼78% yield).

Challenges : Competing sulfonation at alternative positions and hydrolysis of the sulfonyl chloride to sulfonic acid necessitate anhydrous conditions.

Disulfide Intermediate-Mediated Chlorination

Adaptation of Patent CN101570501B Methodology

Patent CN101570501B outlines a two-step synthesis for p-nitrobenzenesulfonyl chloride involving sodium disulfide (Na$$2$$S$$2$$) intermediates. For 4,5-dimethyl-2-nitrobenzenesulfonyl chloride, this approach requires substituting 4-nitrochlorobenzene with 4,5-dimethyl-2-nitrochlorobenzene.

Step 1: Disulfide Formation

Na$$2$$S and sulfur are refluxed in methanol to form Na$$2$$S$$2$$, which subsequently reacts with 4,5-dimethyl-2-nitrochlorobenzene at 70–75°C. The disulfide intermediate precipitates after cooling and is isolated via filtration:

$$

\text{4,5-Dimethyl-2-nitrochlorobenzene} + \text{Na}2\text{S}_2 \rightarrow \text{Disulfide Intermediate} + 2\text{NaCl}

$$

Step 2: Chlorination and Sulfonyl Chloride Formation

The disulfide is treated with chlorine gas in dichloroethane, followed by thionyl chloride (SOCl$$2$$) in the presence of dimethylformamide (DMF) to yield the sulfonyl chloride:

$$

\text{Disulfide} + 3\text{Cl}2 + 2\text{SOCl}_2 \rightarrow 2\text{this compound} + 2\text{S} + 2\text{HCl}

$$

This method achieves yields exceeding 85% but requires stringent control of chlorine flow rates to avoid over-chlorination.

Nitration of Pre-Sulfonated 4,5-Dimethylbenzenesulfonyl Chloride

Regioselective Nitration Challenges

Nitrating 4,5-dimethylbenzenesulfonyl chloride introduces the nitro group preferentially at the 2-position due to the electron-withdrawing effects of the sulfonyl chloride. A mixed acid system (HNO$$3$$/H$$2$$SO$$4$$) at 0–5°C facilitates controlled nitration:

$$

\text{4,5-Dimethylbenzenesulfonyl chloride} + \text{HNO}3 \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

Yields range from 65–70%, with minor isomers (3-nitro) requiring chromatographic separation.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Temperature | Safety Concerns |

|---|---|---|---|---|

| Sulfonation-Chlorination | 78% | 6 h | 150°C | Corrosive reagents |

| Disulfide Chlorination | 85% | 8 h | 70°C | Chlorine gas handling |

| Nitration of Pre-Sulfonate | 70% | 12 h | 5°C | Mixed acid hazards |

The disulfide method offers the highest yield but involves hazardous chlorine gas. Sulfonation-chlorination balances efficiency and safety, making it preferable for pilot-scale production.

Industrial Applications and Case Studies

This compound serves as a key intermediate in fluorescein derivatives, as demonstrated in Wiley-VCH’s synthesis of tetrafluorofluorescein probes. Its electron-deficient structure also facilitates Suzuki-Miyaura couplings in polymer chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reactions:

-

Sulfonamide Formation :

Reaction with primary or secondary amines in anhydrous dichloromethane or THF at 0–25°C yields sulfonamides. For example:The reaction is facilitated by bases like triethylamine to neutralize HCl .

-

Hydrolysis :

In aqueous NaOH or HCl, the compound hydrolyzes to 4,5-dimethyl-2-nitrobenzenesulfonic acid:Hydrolysis rates depend on pH and temperature, with faster degradation in alkaline conditions .

Reduction of the Nitro Group

The nitro group at the 2-position can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Fe/HCl):

The resulting amine derivative serves as an intermediate for synthesizing diazonium salts or undergoing further functionalization .

Electrophilic Aromatic Substitution (EAS)

The methyl and nitro groups direct incoming electrophiles to specific positions:

-

Nitration :

Further nitration at the 3-position occurs under mixed acid (HNO₃/H₂SO₄) at 50°C, yielding trinitro derivatives . -

Halogenation :

Chlorination (Cl₂/FeCl₃) occurs preferentially at the 6-position due to the nitro group’s meta-directing effect .

Interaction with Organometallic Reagents

The sulfonyl chloride reacts with Grignard reagents (RMgX) to form sulfones:

Steric hindrance from the methyl groups slows reactivity compared to less-substituted analogs .

Thermal Decomposition

At temperatures >150°C, the compound decomposes via cleavage of the S–Cl bond, releasing SO₂ and forming chlorinated byproducts .

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate for Sulfonamide Synthesis :

- The compound serves as a key intermediate in the synthesis of sulfonamide derivatives, which are widely used in pharmaceuticals. For example, it can be reacted with amines to form sulfonamides that exhibit antibacterial properties.

- Building Block for Drug Development :

-

Use in Dye Chemistry :

- 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride is employed in the manufacture of dyes and pigments due to its ability to introduce sulfonyl groups into aromatic systems, enhancing solubility and color properties.

Biological Applications

- Anticancer Activity :

- Neurological Disorders :

Case Studies

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride and nitro groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride with structurally related sulfonyl derivatives, sulfenyl chlorides, and sulfonamides, emphasizing key physical properties and functional group effects:

Key Observations:

Substituent Effects: The nitro group in this compound (2-position) creates electron-withdrawing effects, enhancing the electrophilicity of the sulfur center compared to 4-nitro derivatives. This positional difference may lead to distinct reactivity patterns in nucleophilic substitutions.

Functional Group Comparisons :

- Sulfenyl chloride (2-Nitrobenzenesulfenyl chloride) : Unlike sulfonyl chlorides, sulfenyl chlorides (-SCl) are softer electrophiles, often used in thiol-ene click chemistry. The lower molecular weight and higher melting point of this compound reflect its distinct bonding and packing .

- Sulfonamide (4-Nitrobenzenesulfonamide) : The -SO₂NH₂ group renders this compound less reactive than sulfonyl chlorides but more stable, making it suitable as a protecting group or drug precursor .

Research Findings and Limitations

- Data Gaps : Direct comparative studies on the reactivity or stability of this compound versus its analogs are absent in the provided evidence. Further experimental work is needed to quantify its kinetic and thermodynamic properties.

Biological Activity

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride is a sulfonyl chloride derivative with significant implications in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H10ClN2O3S

- Molecular Weight : 252.70 g/mol

The compound features a nitro group and a sulfonyl chloride group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the nitration of 4,5-dimethylbenzenesulfonyl chloride followed by chlorination. The reaction conditions are crucial for obtaining high yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains:

- Methodology : The agar disc-diffusion method was employed to evaluate its antibacterial effects.

- Results : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM in DMSO .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.4 μM |

| Escherichia coli | 200 nM |

| Proteus mirabilis | 6 µM |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis:

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).

- Mechanism : The proposed mechanism involves the activation of apoptotic pathways through the modulation of specific signaling proteins .

Case Studies

-

Study on Antibacterial Activity :

- Researchers tested a series of sulfonyl derivatives including this compound against multiple bacterial strains.

- Results indicated that this compound had a higher potency than traditional antibiotics like tetracycline against resistant strains of Staphylococcus aureus.

- Anticancer Research :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride, and how do substituent positions influence reaction efficiency?

- Methodology : The synthesis typically involves sulfonation of the parent aromatic compound followed by nitration and chlorination. For nitro-substituted sulfonyl chlorides, regioselectivity is critical. Nitration at the ortho position (relative to the sulfonyl group) may require controlled reaction conditions (e.g., low temperature, mixed acid systems) to avoid over-nitration or isomer formation. Steric hindrance from the methyl groups at positions 4 and 5 can slow sulfonation; thus, using excess chlorosulfonic acid or prolonged reaction times may improve yields .

Q. How should researchers handle and store this compound to prevent decomposition?

- Handling : Due to its moisture sensitivity, work under inert gas (e.g., N₂ or Ar) in anhydrous solvents like dry dichloromethane. Use sealed containers to minimize exposure to humidity.

- Storage : Store at 0–6°C in a desiccator with silica gel. Avoid prolonged storage at room temperature, as hydrolysis to the sulfonic acid derivative can occur .

Q. What analytical techniques are optimal for characterizing purity and structural integrity?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended, as nitro groups provide strong absorbance. Purity thresholds >95% are typical for research-grade material .

- Structural Confirmation : Use (e.g., δ 2.5–3.0 ppm for methyl groups, δ 8.0–8.5 ppm for aromatic protons) and . Mass spectrometry (EI-MS) can confirm molecular weight, with the sulfonyl chloride fragment (SO₂Cl) appearing at m/z 99 .

Advanced Research Questions

Q. How do competing reaction pathways influence the sulfonylation efficiency of this compound in nucleophilic substitutions?

- Mechanistic Insight : The nitro group is electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack. However, steric hindrance from the 4,5-dimethyl groups can reduce reactivity with bulky nucleophiles (e.g., secondary amines). Kinetic studies using varying nucleophile concentrations (0.1–1.0 M) and temperatures (0–40°C) can quantify activation barriers. Competing hydrolysis to the sulfonic acid can be mitigated by using aprotic solvents (e.g., THF) and molecular sieves .

Q. How can computational models predict the reactivity of nitro-substituted sulfonyl chlorides in novel reactions?

- Modeling Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example, the nitro group’s meta-directing effect and sulfonyl chloride’s electrophilicity can be visualized via partial charge distribution. Comparative studies with analogs (e.g., 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) may reveal substituent effects on reaction thermodynamics .

Q. What strategies resolve contradictions in reported reaction yields when using sterically hindered substrates?

- Data Analysis : Contradictions often arise from differences in substrate accessibility or solvent polarity. For example, yields with tertiary alcohols may vary due to incomplete activation of the sulfonyl chloride. Systematic optimization should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.